molecular formula C10H13FO2 B7903076 (5-Fluoro-2-propoxyphenyl)methanol

(5-Fluoro-2-propoxyphenyl)methanol

Cat. No.: B7903076
M. Wt: 184.21 g/mol
InChI Key: UFRJNGGFOUQIAS-UHFFFAOYSA-N
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Description

(5-Fluoro-2-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . This compound features a fluorine atom, a propoxy group, and a methanol group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-propoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 5-Fluoro-2-propoxybenzaldehyde or 5-Fluoro-2-propoxybenzoic acid.

    Reduction: 5-Fluoro-2-propoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-propoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.

    (5-Fluoro-2-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.

    (5-Fluoro-2-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

(5-Fluoro-2-propoxyphenyl)methanol is unique due to the presence of the propoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. The fluorine atom also imparts unique electronic properties, making the compound valuable in various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

(5-fluoro-2-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJNGGFOUQIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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